XR 3054 is a non-nitrogenous, limonene-derived small molecule that functions as a competitive inhibitor of farnesyl protein transferase (FPTase). Synthesized via the asymmetric epoxidation and ketalization of (S)-(-)-perillyl alcohol, it mimics the natural farnesyl pyrophosphate substrate to block the farnesylation of the CAAX recognition motif [1]. For procurement professionals and assay developers, XR 3054 serves as a critical orthogonal probe. Unlike heterocyclic clinical FTIs (e.g., tipifarnib), XR 3054 offers a distinct tissue-specific cytotoxicity profile—demonstrating micromolar efficacy in prostate and colon cancer models while remaining notably inactive against breast carcinoma lines [1]. This selectivity, combined with its strictly Ras-dependent mechanism, makes it an essential baseline compound for investigating FTI resistance, tissue-specific Ras signaling, and non-peptidic FPTase inhibition.
Substituting XR 3054 with crude monoterpenes (like limonene or perillyl alcohol) or advanced clinical FTIs (like tipifarnib) compromises assay specificity and handling parameters. Unmodified monoterpenes exhibit extremely weak, millimolar-range FPTase inhibition, making them unsuitable for precise molecular profiling due to solubility limits and solvent toxicity[1]. Conversely, ultra-potent clinical FTIs are broadly cytotoxic across diverse tissue types, which obscures tissue-specific resistance mechanisms. XR 3054 bridges this gap by providing targeted micromolar inhibition (IC50 8.8–21.4 μM) that is highly specific to prostate and colon lineages but inactive in breast cancer models [1]. Furthermore, XR 3054 selectively inhibits H-ras transformed cells without affecting v-raf transformed lines, a critical differentiation that broad-spectrum cytotoxic agents fail to achieve. Procuring the exact XR 3054 structure is therefore mandatory for assays requiring strict Ras-pathway isolation and tissue-selective FTI profiling.
While natural monoterpenes like limonene and perillyl alcohol are known to possess weak FPTase inhibitory properties, their utility in cellular assays is severely limited by the need for millimolar concentrations, which introduces solubility and solvent-toxicity issues. XR 3054, an isopropylidene ketal derivative of perillyl alcohol, was specifically engineered to overcome this handling limitation. In biochemical assays measuring the in vitro farnesylation of CAAX recognition peptides, XR 3054 demonstrates an IC50 of 50 μM [1]. This represents a massive quantitative leap in potency compared to baseline monoterpenes, allowing researchers to achieve complete pathway blockade at manageable micromolar doses.
| Evidence Dimension | In vitro FPTase inhibition (CAAX peptide farnesylation) |
| Target Compound Data | XR 3054: IC50 = 50 μM |
| Comparator Or Baseline | Unmodified limonene/perillyl alcohol: Active only at >1 mM |
| Quantified Difference | >20-fold increase in biochemical potency |
| Conditions | In vitro CAAX recognition peptide farnesylation assay |
Procuring XR 3054 allows assay developers to utilize a terpene-based FTI at practical micromolar concentrations, avoiding the solvent artifacts, solubility limits, and off-target lipid disruptions caused by millimolar dosing of crude monoterpenes.
A primary challenge in signal transduction research is isolating upstream Ras inhibition from downstream pathway effects. XR 3054 provides exceptional mechanistic precision for assay workflows. In soft agar focus formation assays, XR 3054 successfully reduced the anchorage-independent growth of V12 H-ras transformed NIH 3T3 cells with an IC50 of 30 μM. However, it showed zero growth inhibition in constitutively active v-raf transformed cells[1]. Furthermore, while it reduced p42 MAP kinase phosphorylation in H-ras cells, it failed to reduce ERK2 phosphorylation in v-raf transformed cells [1]. This strict upstream specificity makes it a superior procurement choice over generalized MAPK/ERK inhibitors when isolating farnesylation-dependent signaling events.
| Evidence Dimension | Anchorage-independent growth inhibition |
| Target Compound Data | XR 3054: IC50 = 30 μM (in V12 H-ras cells); 0% inhibition in v-raf cells |
| Comparator Or Baseline | General MAPK inhibitors / Cytotoxic agents: Broad inhibition across both cell lines |
| Quantified Difference | Absolute selectivity for H-ras over v-raf driven transformation |
| Conditions | Focus formation assay in soft agar (NIH 3T3 cells) |
For laboratories establishing high-throughput Ras-pathway screens, selecting XR 3054 provides a built-in mechanistic control that guarantees observed phenotypes are driven by farnesylation blockade rather than downstream kinase interference.
Unlike broad-spectrum clinical FTIs such as tipifarnib, which exhibit pan-tissue cytotoxicity, XR 3054 displays a highly unique, tissue-selective profile. In proliferation assays, XR 3054 effectively inhibited prostate cancer cell lines (LnCAP IC50 = 12.4 μM; PC3 IC50 = 12.2 μM) and colon carcinoma lines (HT1080 IC50 = 8.8 μM; SW480 IC50 = 21.4 μM). Crucially, it was found to be relatively inactive against a panel of breast carcinoma cell lines [1]. This stark contrast to pan-active FTIs makes XR 3054 an invaluable negative control and selective probe for identifying tissue-specific resistance mechanisms and alternative prenylation pathways in breast cancer models.
| Evidence Dimension | Anti-proliferative IC50 across distinct tissue lineages |
| Target Compound Data | XR 3054: 8.8–21.4 μM (Prostate/Colon); Inactive (Breast) |
| Comparator Or Baseline | Broad-spectrum FTIs (e.g., tipifarnib): Nanomolar pan-tissue activity |
| Quantified Difference | Complete divergence in efficacy based on tissue origin (active in prostate/colon vs. inactive in breast) |
| Conditions | In vitro cell proliferation assays across characterized human carcinoma panels |
Buyers screening for tissue-specific FTI resistance or alternative prenylation bypass mechanisms must procure XR 3054 to exploit its distinct inactivity in breast cancer lineages, a feature unavailable in pan-active clinical FTIs.
Because XR 3054 lacks the nitrogenous heterocyclic core of clinical FTIs and exhibits specific inactivity in breast carcinoma lines, it is the ideal orthogonal probe for resistance screening [1]. Laboratories can use XR 3054 alongside clinical FTIs to determine whether cancer cell resistance is driven by structural efflux or by alternative enzymatic bypass (e.g., geranylgeranyltransferase-I upregulation).
XR 3054’s proven inability to inhibit anchorage-independent growth or ERK2 phosphorylation in v-raf transformed cells makes it perfectly suited for dissecting the Ras/MAPK signaling cascade [1]. Assay developers should procure this compound when establishing high-throughput screens that require strict isolation of upstream CAAX-motif farnesylation from downstream kinase activity.
As an isopropylidene ketal derivative of perillyl alcohol, XR 3054 represents a successful structural leap from weak monoterpenes to functional micromolar inhibitors[1]. Chemoinformatics and medicinal chemistry programs focused on non-peptidic, lipid-mimetic inhibitor design can utilize XR 3054 as a validated structural benchmark for optimizing the binding affinity of terpene scaffolds in the FPTase active site.